3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Description
3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole core substituted with a 2-bromophenyl group. This compound belongs to a class of molecules known for their diverse biological activities, particularly in oncology. Studies have demonstrated its potent cytotoxic effects against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, with selectivity indices suggesting lower toxicity toward normal lung fibroblasts (WI-38) compared to the anticancer drug 5-fluorouracil . The presence of the bromine atom at the ortho position of the phenyl ring likely enhances its bioactivity by influencing electronic properties and binding interactions with cellular targets.
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-2-1-3-7(9)10-8-5-6-13-11(8)15-14-10/h1-4,13H,5-6H2 |
InChI Key |
HHOUJKLQNMPLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of 2-bromobenzonitrile oxide with an appropriate alkene under mild conditions to form the desired isoxazole ring . The reaction is often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Pyrrolo[3,2-d]isoxazole Derivatives
- 4-(1H-Indol-3-yl)-3-methyl-6H-pyrrolo[3,2-d]isoxazole (Compound 5) Synthesized via condensation of 3-methylisoxazol-5-amine with 2-chloro-1-(1H-indol-3-yl)ethanone, this derivative replaces the bromophenyl group with an indole moiety. Despite structural differences, it retains significant cytotoxic activity (81% yield) against cancer cell lines, highlighting the versatility of the pyrrolo-isoxazole scaffold .
- 3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-95-4) Substitution of the aromatic bromophenyl group with a cyclobutyl aliphatic chain reduces aromatic interactions but may improve metabolic stability. No direct biological data are reported, but such modifications are often explored to optimize pharmacokinetics .
Isoxazole Derivatives with Halogenated Aromatic Substituents
3-(4-Bromophenyl)isoxazole
This analog, with a para-bromophenyl group, exhibits competitive inhibition of glutathione S-transferase (GST), a detoxification enzyme. The bromine atom’s position influences binding mode, as para substitution enhances steric and electronic complementarity to the enzyme’s active site compared to ortho isomers .5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole
Replacing bromine with chlorine and modifying the core to pyrrolo[3,4-c]isoxazole shifts bioactivity toward fungicidal effects. The dihedral angle between the bicyclic system and the chlorophenyl ring (25.0°) may reduce planar stacking interactions critical for anticancer activity .
Pyrazoline and Triazole-Thione Analogs
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
This pyrazoline derivative contains a 4-bromophenyl group and a thioamide moiety. Its IR spectrum shows C=S (1167 cm⁻¹) and C=O (1651 cm⁻¹) stretches, absent in the target compound. The para-bromo substitution may reduce steric hindrance compared to ortho positioning, but biological activity remains unquantified .5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione The meta-bromophenyl group here is part of a benzoxazole-triazole hybrid. The compound’s EI-MS (m/z 464) and NMR data (δ 9.00 for triazole proton) suggest distinct electronic properties compared to the target compound’s fused bicyclic system .
Biological Activity
3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₁H₉BrN₂O
- Molecular Weight : 265.11 g/mol
- CAS Number : 603067-41-0
The compound features a pyrrolo[3,2-d]isoxazole core, which is known for its pharmacological potential. The presence of a bromophenyl group enhances its reactivity and biological activity.
Biological Activities
Research indicates that compounds containing the pyrrolo[3,2-d]isoxazole structure exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrrolo[3,2-d]isoxazole demonstrate significant cytotoxic effects against various cancer cell lines. For example, a study reported that several pyrrolo[3,2-d]isoxazole derivatives exhibited IC50 values lower than 20 µM against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines .
- Neuroprotective Effects : Compounds with this structure have also been evaluated for neuroprotective properties. Research indicates potential benefits in conditions such as Alzheimer's disease through mechanisms like acetylcholinesterase inhibition .
- Antimicrobial and Anti-inflammatory Properties : The compound has shown promising results in antimicrobial assays and anti-inflammatory models, suggesting its utility in treating infections and inflammatory diseases .
Case Studies
-
Antitumor Evaluation :
A comparative study assessed the cytotoxicity of various pyrrolo[3,2-d]isoxazole derivatives against HCT-116 and PC3 cells. The most potent compounds had IC50 values ranging from 4.4 to 18.0 µM, indicating strong antitumor activity compared to the standard drug 5-fluorouracil .Compound ID IC50 (µM) Cell Line Compound 5 6.3 HCT-116 Compound 11 8.0 PC3 Compound 14 5.1 HCT-116 Compound 4 18.1 HCT-116 -
Neuroprotective Activity :
Another study highlighted the neuroprotective effects of pyrrolo-isoxazole derivatives in models of oxidative stress. The compounds demonstrated significant inhibition of neuronal cell death induced by oxidative agents .
The biological activity of 3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as acetylcholinesterase and various kinases involved in cancer progression.
- Modulation of Signaling Pathways : It has been suggested that these compounds can affect signaling pathways related to cell survival and apoptosis.
Q & A
Basic Research Question
- IR Spectroscopy : Look for C-Br stretches at 533–600 cm ( ) and isoxazole ring vibrations (C=N at 1595–1660 cm) .
- NMR : The 2-bromophenyl group shows aromatic protons as a multiplet (δ 6.99–8.00 ppm) in DMSO-d ( ). The dihydro-pyrrolo protons appear as a triplet (δ 3.34–3.46 ppm) .
- X-ray Crystallography : Monoclinic systems (e.g., space group P2/c) with unit cell parameters a ≈ 15.0 Å, b ≈ 6.2 Å, c ≈ 15.6 Å (similar to ) confirm stereochemistry .
Advanced Application : Discrepancies in H-NMR splitting patterns (e.g., vs. ) may arise from solvent effects or tautomerism, necessitating DFT calculations for validation.
What strategies mitigate stability issues during synthesis and storage?
Basic Research Question
- Light Sensitivity : Store in amber vials under argon, as bromoarenes are prone to photodegradation.
- Thermal Stability : Avoid prolonged reflux (>48 hours) to prevent ring-opening ( ).
- Moisture Sensitivity : Use molecular sieves during cyclization steps to inhibit hydrolysis .
Advanced Analysis : Thermogravimetric analysis (TGA) can identify decomposition thresholds (e.g., >200°C for similar brominated heterocycles; ).
How does the bromophenyl substituent influence electronic and steric properties in downstream reactions?
Advanced Research Question
- Electronic Effects : The electron-withdrawing bromine enhances electrophilic substitution at the para-position of the phenyl ring, as seen in Suzuki couplings ( ).
- Steric Hindrance : The 2-bromo orientation creates a dihedral angle of 45–60° with the isoxazole ring ( ), reducing accessibility for nucleophilic attack .
- Computational Modeling : HOMO-LUMO gaps (calculated via DFT) correlate with reactivity trends in cross-coupling reactions.
What analytical methods resolve contradictions in reported spectroscopic data?
Advanced Research Question
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes between [M+H] (e.g., m/z 453–455 in ) and isotopic clusters for Br (Br/Br ≈ 1:1) .
- 2D NMR : C-HSQC and HMBC clarify ambiguous proton assignments (e.g., differentiating pyrrolo and isoxazole protons) .
- X-ray Powder Diffraction : Resolves polymorphism issues, as seen in monoclinic vs. orthorhombic packing ( vs. ) .
How can computational chemistry predict biological activity or reactivity of this compound?
Advanced Research Question
- Docking Studies : Model interactions with enzyme active sites (e.g., cytochrome P450) using the bromophenyl moiety as a hydrophobic anchor.
- MD Simulations : Assess conformational flexibility of the dihydro-pyrrolo ring under physiological conditions .
- QSAR Models : Correlate Hammett σ values of the bromo substituent with antimicrobial activity (as in ) .
What are the challenges in scaling up synthesis while maintaining purity?
Basic Research Question
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for removing Pd residues ( ).
- Recrystallization : Ethanol or methanol/water mixtures yield crystals with >99% purity ( ).
- Yield Optimization : Pilot-scale reactions may require slower reagent addition (40+ minutes vs. 20 minutes in lab-scale; ) .
How do structural modifications (e.g., halogen substitution) alter physicochemical properties?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
